

A Technical Guide to High-Purity PEG2-Ethyl Acetate for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PEG2-ethyl acetate

Cat. No.: B3187499

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity **PEG2-ethyl acetate**, a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines key suppliers, quantitative specifications, detailed experimental protocols for its application, and analytical methods for quality control.

Commercial Suppliers and Specifications

High-purity **PEG2-ethyl acetate** is available from a range of specialized chemical suppliers. While obtaining detailed certificates of analysis for specific batches often requires direct inquiry, the following table summarizes publicly available information and typical specifications for researchers sourcing this critical reagent. The purity of these reagents is generally high, with suppliers often providing a minimum purity of 98% or greater.

Supplier	Product Name/Number (Example)	Purity	Formulation	Storage	CAS Number
Xcess Biosciences	PEG2-ethyl acetate	≥98%	Solid Powder	Dry, dark, -20°C for 1 year	154773-33-8
BroadPharm	Inquire for specific product code	Custom synthesis available, high purity	Inquire	Inquire	154773-33-8
Sinopeg	Inquire for specific product code	Custom synthesis available, high purity	Inquire	Inquire	154773-33-8
JenKem Technology	Inquire for specific product code	Custom synthesis available, high purity	Inquire	Inquire	154773-33-8

Note: The information in this table is compiled from publicly available data and is subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and to request a certificate of analysis for your specific lot.

Experimental Protocols

PEG2-ethyl acetate is a bifunctional linker, possessing a terminal hydroxyl group and an ethyl acetate moiety. The hydroxyl group can be further functionalized, for example, by conversion to an azide or an alkyne for use in click chemistry, or to a carboxylic acid or amine for amide bond formation. The ethyl acetate group can be hydrolyzed to a carboxylic acid, providing another reactive handle. These functionalities make it a versatile linker for conjugating a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.

Protocol 1: General Procedure for Amide Bond Formation using PEG2-Ethyl Acetate

This protocol outlines the steps for coupling a molecule with a primary amine to the carboxylic acid derived from **PEG2-ethyl acetate**.

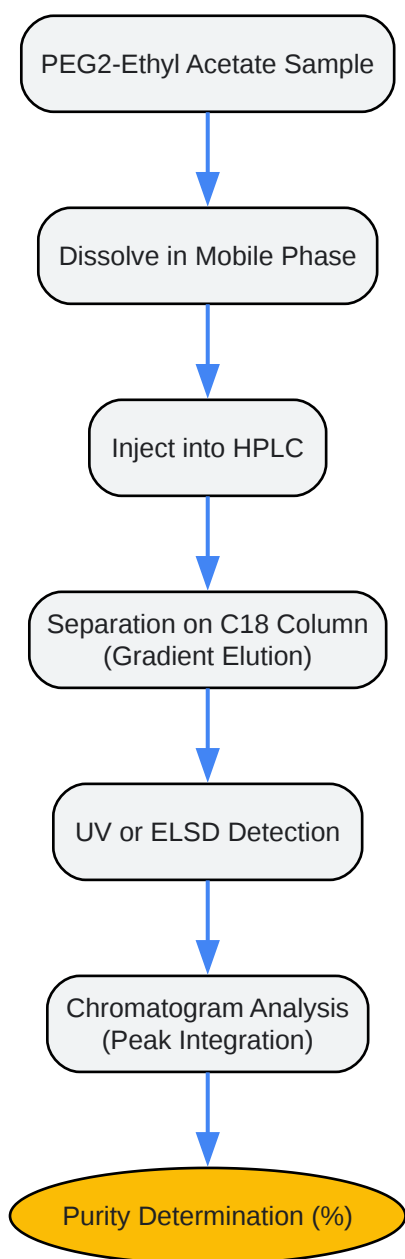
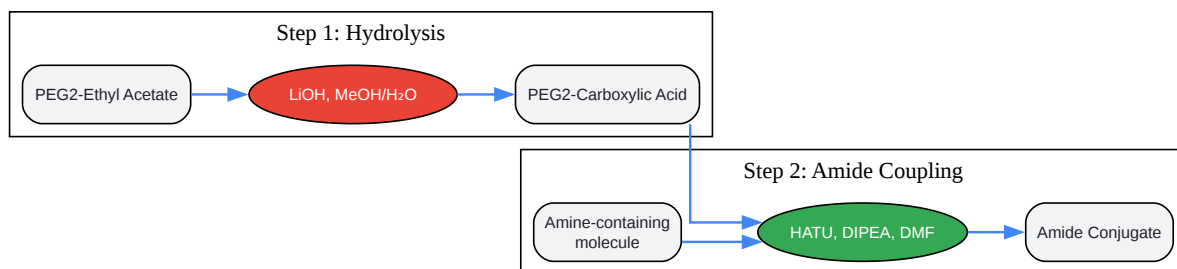
Step 1: Hydrolysis of the Ethyl Acetate Group

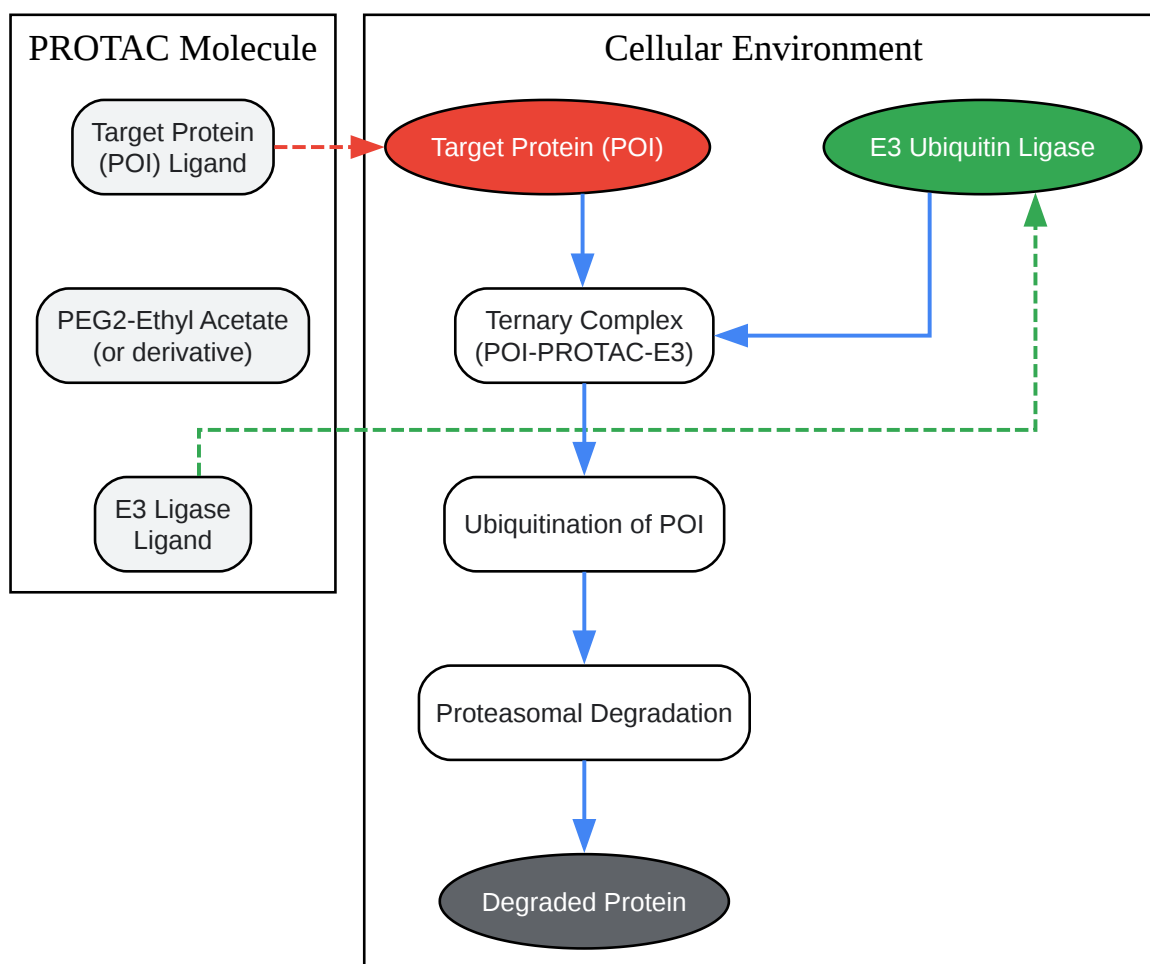
- **Dissolution:** Dissolve **PEG2-ethyl acetate** (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- **Hydrolysis:** Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Acidification:** Carefully acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (HCl).
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the carboxylic acid derivative of the PEG2 linker.

Step 2: Amide Coupling with an Amine-Containing Molecule

- **Activation of Carboxylic Acid:** Dissolve the PEG2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
- **Coupling:** To the activated acid solution, add the amine-containing molecule (e.g., an E3 ligase ligand, 1.0 eq) dissolved in a minimal amount of anhydrous DMF.

- Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
- Monitoring: Monitor the reaction progress by LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.





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- To cite this document: BenchChem. [A Technical Guide to High-Purity PEG2-Ethyl Acetate for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3187499#commercial-suppliers-of-high-purity-peg2-ethyl-acetate\]](https://www.benchchem.com/product/b3187499#commercial-suppliers-of-high-purity-peg2-ethyl-acetate)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com